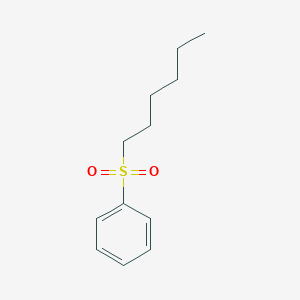

Sulfone, hexyl phenyl

Description

Overview of Sulfone Chemistry in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. In this process, the sulfone group is recognized as a versatile functional group. thieme-connect.com For instance, in the Julia olefination, a key carbon-carbon bond-forming reaction, a phenyl sulfone is a critical precursor to an alkene. cas.cnyoutube.com This disconnection strategy allows chemists to simplify complex target molecules containing double bonds back to a sulfone and a carbonyl compound. cas.cnresearchgate.net

The stability of the sulfone group allows it to be carried through multiple synthetic steps, only to be transformed or removed at a strategic point. This reliability makes alkyl phenyl sulfones valuable building blocks in the design of complex synthetic routes.

Significance of the Sulfonyl Group as a Synthetic Handle

The sulfonyl group (–SO₂–) is a powerful tool in the synthetic chemist's arsenal. thieme-connect.comnih.gov Its strong electron-withdrawing nature acidifies the protons on the adjacent carbon atom (the α-carbon), facilitating the formation of a carbanion. oup.com This carbanion can then participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations and aldol-type additions. rsc.org

Furthermore, the sulfonyl group can act as a good leaving group in elimination and substitution reactions. oup.com This dual reactivity allows for the introduction of functionality at a specific position, followed by the removal of the sulfonyl group to generate the final desired product. This "synthetic handle" approach provides a high degree of control over the chemical transformation. nih.gov The hydroxymethyl sulfone intermediate, for example, can be used to create a variety of sulfonyl-containing compounds. researchgate.net

Historical Context of Hexyl Phenyl Sulfone as a Model Substrate

While specific historical accounts detailing the initial use of hexyl phenyl sulfone as a model substrate are not extensively documented in readily available literature, its application is rooted in the broader development of sulfone chemistry. The fundamental reactions involving sulfones, such as their synthesis by the oxidation of sulfides and their use in olefination reactions, were established in the mid-20th century. organic-chemistry.orgwikipedia.org

The choice of a hexyl group in "hexyl phenyl sulfone" often serves to represent a simple, unbranched alkyl chain. This allows researchers to study the fundamental reactivity of the phenyl sulfone moiety without significant steric or electronic interference from the alkyl portion. Its physical properties, being a colorless oil, also make it a convenient substrate for many common laboratory procedures. rsc.org

Scope and Research Directions for Hexyl Phenyl Sulfone

Current research involving hexyl phenyl sulfone and related alkyl phenyl sulfones is focused on expanding their synthetic utility and exploring new applications. One area of interest is the development of more efficient and environmentally friendly methods for their synthesis, such as the use of novel catalysts for the oxidation of the corresponding sulfides. organic-chemistry.org

Furthermore, chemists are continually exploring new transformations of the sulfonyl group. This includes its use in radical cross-coupling reactions to form new carbon-carbon bonds, offering a complementary approach to traditional two-electron coupling methods. nih.gov The ability to use sulfones in this capacity opens up new avenues for the synthesis of complex molecules, particularly those with sp³-hybridized carbon centers. nih.gov The phenyl hexyl phase is also noted for its strong retention in chromatography due to hydrophobic interactions. chromatographyonline.com

Interactive Data Table: Physical and Spectroscopic Data for Hexyl Phenyl Sulfone rsc.org

| Property | Value |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, δ) | |

| 0.85 (t, J = 7.0 Hz, 3H) | Methylene (B1212753) protons |

| 1.20–1.30 (m, 4H) | Methylene protons |

| 1.31–1.40 (m, 2H) | Methylene protons |

| 3.06–3.11 (m, 2H) | Methylene protons adjacent to SO₂ |

| 7.55–7.60 (m, 2H) | Aromatic protons |

| 7.64–7.68 (m, 1H) | Aromatic proton |

| 7.90–7.93 (m, 2H) | Aromatic protons |

| ¹³C NMR (CDCl₃, δ) | |

| 13.5 | Methyl carbon |

| 21.5 | Methylene carbon |

| 24.6 | Methylene carbon |

| 56.0 | Methylene carbon adjacent to SO₂ |

| 128.0 | Aromatic CH |

| 129.2 | Aromatic CH |

| 133.6 | Aromatic CH |

| 139.2 | Aromatic C-SO₂ |

Structure

3D Structure

Properties

CAS No. |

16823-63-5 |

|---|---|

Molecular Formula |

C12H18O2S |

Molecular Weight |

226.34 g/mol |

IUPAC Name |

hexylsulfonylbenzene |

InChI |

InChI=1S/C12H18O2S/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 |

InChI Key |

WLKBHXLSBDSEBT-UHFFFAOYSA-N |

SMILES |

CCCCCCS(=O)(=O)C1=CC=CC=C1 |

Canonical SMILES |

CCCCCCS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hexyl Phenyl Sulfone and Its Analogues

Classical and Contemporary Preparative Routes

The synthesis of alkyl aryl sulfones can be achieved through various methods, ranging from well-established nucleophilic substitution reactions to modern catalytic C-H activation strategies.

Synthesis from Alkyl Halides and Sulfinate Salts

A foundational and widely practiced method for the synthesis of sulfones is the reaction between an alkyl halide and a sulfinate salt, such as sodium benzenesulfinate (B1229208). This reaction proceeds via a nucleophilic substitution mechanism, where the sulfinate anion displaces the halide on the alkyl chain. For the specific synthesis of hexyl phenyl sulfone, this would involve the reaction of a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane) with sodium benzenesulfinate.

This method is advantageous due to the ready availability and low cost of the starting materials. nih.gov The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the salt and promote the SN2 reaction. In some cases, the efficiency of the coupling between sulfonyl chlorides and aliphatic halides can be improved by using magnesium under sonication, which first reduces the sulfonyl chloride to a magnesium sulfinate salt in situ before alkylation. tandfonline.com

A study by Savoia et al. demonstrated the synthesis of n-hexyl phenyl sulfone from 1-bromohexane and sodium benzenesulfinate in a mixture of ethanol (B145695) and water, achieving a high yield. researchgate.net This highlights the robustness and practicality of this classical approach.

Table 1: Synthesis of n-Hexyl Phenyl Sulfone from 1-Bromohexane

| Reactant 1 | Reactant 2 | Solvent | Yield | Reference |

| 1-Bromohexane | Sodium benzenesulfinate | Ethanol/Water | 92% | researchgate.net |

Transition Metal-Free Borylation of Alkyl Sulfones

Recent advancements have led to the development of novel methods for the functionalization of alkyl sulfones. One such method is the transition metal-free radical borylation of primary and secondary alkyl sulfones. This technique allows for the direct conversion of the C-SO2 bond into a C-B bond, yielding valuable alkyl boronate esters. d-nb.infonih.gov

The process typically involves the use of a diboron (B99234) reagent, such as bis(neopentyl glycolato)diboron (B2neop2), and a stoichiometric amount of a base as a promoter. d-nb.infothieme-connect.com Experimental evidence, including radical clock and trap experiments, suggests that the reaction proceeds through a radical-mediated pathway. d-nb.infonih.gov This method is notable for its operational simplicity and wide functional group tolerance, making it a powerful tool for late-stage functionalization of complex molecules. d-nb.infothieme-connect.com While direct borylation of hexyl phenyl sulfone has not been explicitly detailed in these studies, the methodology is applicable to a broad range of primary and secondary alkyl sulfones, suggesting its potential applicability. thieme-connect.com

Table 2: Conditions for Transition Metal-Free Borylation of Alkyl Sulfones

| Boron Source | Promoter | Key Feature | Reference |

| Bis(neopentyl glycolato)diboron (B2neop2) | Stoichiometric base | No transesterification needed | d-nb.infonih.govresearchgate.net |

| Bis(catecholato)diboron (B2cat2) | Amide-based solvents | Requires transesterification | d-nb.info |

Redox-Neutral Alkylation of Sulfones with Alcohols via Ru(II) Catalysis

A highly atom-economical and environmentally benign method for the alkylation of sulfones involves the use of alcohols as alkylating agents, catalyzed by a Ruthenium(II) complex. wiley-vch.deacs.org This redox-neutral process alkylates sulfones at the α-carbon, producing only water as a byproduct. wiley-vch.deacs.orgacs.org The reaction requires a sub-stoichiometric amount of base and demonstrates excellent functional group tolerance. wiley-vch.deacs.org

The proposed mechanism involves the Ru(II)-catalyzed dehydrogenation of the alcohol to an in-situ generated aldehyde. wiley-vch.deharvard.edu This is followed by the addition of a sulfone carbanion to the aldehyde and subsequent catalyst-mediated replacement of the resulting secondary alcohol with hydrogen. wiley-vch.deacs.org This methodology provides a direct, one-step route to more complex sulfones from readily available starting materials. acs.org The reaction has been shown to be effective for a variety of sulfones and alcohols, indicating its potential for the synthesis of hexyl phenyl sulfone analogues. wiley-vch.deacs.org

Table 3: Key Features of Ru(II)-Catalyzed Alkylation of Sulfones

| Catalyst System | Alkylating Agent | Byproduct | Key Advantage | Reference |

| Ru(II) complex | Alcohols | Water | Atom-economical, redox-neutral | wiley-vch.deacs.orgacs.org |

Synthesis of Jasmone and Dihydrojasmone Intermediates from Hexyl Phenyl Sulfone

Hexyl phenyl sulfone has proven to be a valuable intermediate in the synthesis of important fragrance compounds, such as dihydrojasmone. A synthetic route developed by Savoia and colleagues utilizes n-hexyl phenyl sulfone as a key starting material. researchgate.net

In this synthesis, the dilithio derivative of n-hexyl phenyl sulfone is reacted with γ-valerolactone. This reaction, conducted in tetrahydrofuran (B95107) in the presence of hexamethylphosphoramide, yields a hydroxy keto sulfone intermediate. Subsequent oxidation of this intermediate with Jones reagent provides the corresponding diketo sulfone. The crucial sulfonyl group is then removed via reductive cleavage with aluminum amalgam, affording a 1,4-diketone. This diketone is the direct precursor that can be cyclized to form dihydrojasmone. researchgate.net This synthetic strategy showcases the utility of the sulfonyl group as a mobile activating group that facilitates the formation of key C-C bonds and is then readily removed.

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol in the synthesis and transformation of sulfones is a critical aspect of modern organic chemistry, enabling access to enantiomerically pure compounds for various applications.

Chiral Auxiliaries and Ligand Design in Hexyl Phenyl Sulfone Transformations

The use of chiral auxiliaries is a powerful strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselectivity of a subsequent reaction, and is then removed. While specific examples detailing the use of chiral auxiliaries directly on hexyl phenyl sulfone are not prevalent in the literature, the principles are broadly applicable to sulfone chemistry. For instance, chiral sulfinyl groups have been employed as auxiliaries in various asymmetric transformations. researchgate.netacs.org

In the context of enantioselective synthesis, the design of chiral ligands for metal-catalyzed reactions is paramount. For reactions involving sulfones, such as the alkylation or arylation of the α-carbon, chiral ligands can be used to create a chiral environment around the metal center, thereby inducing enantioselectivity in the product. For example, enantioselective conjugate addition reactions to form chiral sulfones have been developed using chiral catalysts. d-nb.info Similarly, palladium-catalyzed asymmetric allylic alkylation has been used to generate enantioenriched cyclic sulfones through a dynamic kinetic resolution of enolate intermediates, a process guided by the chiral ligand. thieme-connect.com

These general strategies of employing chiral auxiliaries or designing specific chiral ligands for transition metal catalysts represent the current frontiers for achieving stereoselective transformations on substrates like hexyl phenyl sulfone, even if bespoke systems have yet to be reported. The sulfone group itself can also act as a directing group in asymmetric transfer hydrogenation of ketones, highlighting its influence on stereochemical control. nih.gov

Diastereoselective Cyclization Reactions Involving Sulfone Motifs

The sulfone group is a powerful directing group in cyclization reactions, enabling the diastereoselective formation of cyclic structures. These reactions are fundamental in synthesizing complex molecular scaffolds that can be precursors to or analogues of acyclic systems like hexyl phenyl sulfone.

One notable strategy involves the reaction of carbanions derived from epoxy sulfones with electrophiles such as aldehydes. For instance, the carbanion of 3,4-epoxybutyl phenyl sulfone reacts with various aldehydes to produce hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. sci-hub.st The process begins with a reversible, non-diastereoselective aldol-type addition, followed by a rate-determining intramolecular cyclization. The stereochemical outcome is dictated by the relative rates of cyclization of the diastereomeric intermediates, leading to a single major diastereoisomer. sci-hub.st This tandem addition-cyclization strategy is a high-yield, chemo-, regio-, and diastereoselective method for synthesizing highly substituted tetrahydrofurans. sci-hub.st

The table below summarizes the results from the diastereoselective cyclization of 3,4-epoxybutyl phenyl sulfone with a range of aldehydes, demonstrating the high diastereoselectivity achieved.

Table 1: Diastereoselective Synthesis of Tetrahydrofurans from 3,4-Epoxybutyl Phenyl Sulfone and Aldehydes sci-hub.st

| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Benzaldehyde | 2-Phenyl-3-phenylsulfonyl-5-hydroxymethyltetrahydrofuran | 78 | >95:5 |

| 2 | p-Chlorobenzaldehyde | 2-(p-Chlorophenyl)-3-phenylsulfonyl-5-hydroxymethyltetrahydrofuran | 81 | >95:5 |

| 3 | p-Methoxybenzaldehyde | 2-(p-Methoxyphenyl)-3-phenylsulfonyl-5-hydroxymethyltetrahydrofuran | 75 | >95:5 |

| 4 | 2-Naphthaldehyde | 2-(2-Naphthyl)-3-phenylsulfonyl-5-hydroxymethyltetrahydrofuran | 85 | >95:5 |

| 5 | Furfural | 2-(2-Furyl)-3-phenylsulfonyl-5-hydroxymethyltetrahydrofuran | 71 | >95:5 |

Another powerful method is the sulfonyllactonization of γ-lactam-tethered 5-aryl-4(E)-pentenoic acids, which proceeds with high modularity, chemoselectivity, and diastereoselectivity. rsc.org This annulation can be regiodivergent, with trisubstituted alkenoic acids favoring a 5-exo-trig cyclization and disubstituted ones undergoing a 6-endo-trig cyclization. rsc.orgrsc.org The proposed mechanism involves the generation of a sulfonyl radical via a Cu(I) catalyst, which then adds regioselectively to the alkene. The resulting alkyl radical is trapped intramolecularly by the tethered acid to form the sulfone-containing bicyclic lactam–lactone. rsc.org

Furthermore, the phenylsulfonyl group can direct the diastereoselective cyclization of epoxy allylsilane systems, showcasing its utility in controlling ring formation stereochemistry. acs.org These methods highlight how the sulfone functional group can be strategically employed to construct complex cyclic systems with defined stereochemistry, which can serve as versatile precursors for a wide range of sulfone-containing molecules.

Control of Stereochemistry in Sulfone-Mediated Reactions

Achieving stereocontrol in reactions involving sulfones is paramount for the synthesis of chiral non-racemic products, including analogues of hexyl phenyl sulfone. Significant progress has been made in developing catalytic asymmetric reactions that create stereogenic centers adjacent to or near the sulfone moiety.

A cutting-edge approach is the nickel- and organophotocatalyzed asymmetric sulfonylalkenylation of alkenes. This dual-catalysis strategy enables the one-step synthesis of enantioenriched β-alkenyl sulfones from simple starting materials. nih.govacs.org The reaction proceeds via a chemoselective radical addition to the alkene, followed by a nickel-intercepted asymmetric carbon-carbon coupling reaction, providing access to β-chiral sulfones with excellent enantioselectivity. nih.gov This method is applicable to a broad scope of substrates, including various aryl and alkyl sulfinates. acs.org

The table below illustrates the scope of the asymmetric sulfonylalkenylation with respect to the sulfinate precursor, highlighting the high yields and enantioselectivities obtained.

Table 2: Enantioselective Synthesis of β-Chiral Vinyl Sulfones acs.org

| Entry | Aryl/Alkyl Sulfinate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Sodium benzenesulfinate | β-Chiral vinyl phenyl sulfone | 70 | 90 |

| 2 | Sodium 4-methylbenzenesulfinate | β-Chiral vinyl tolyl sulfone | 77 | 90 |

| 3 | Sodium 4-methoxybenzenesulfinate | β-Chiral vinyl 4-methoxyphenyl (B3050149) sulfone | 72 | 92 |

| 4 | Sodium 4-chlorobenzenesulfinate | β-Chiral vinyl 4-chlorophenyl sulfone | 60 | 88 |

| 5 | Sodium 2-naphthalenesulfinate | β-Chiral vinyl 2-naphthyl sulfone | 54 | 88 |

| 6 | Sodium methanesulfinate | β-Chiral vinyl methyl sulfone | 61 | 84 |

| 7 | Sodium ethanesulfinate | β-Chiral vinyl ethyl sulfone | 65 | 85 |

Stereocontrol can also be exerted by existing chiral elements within a molecule. For example, in vinyl sulfone-modified hex-5-enofuranosides, the diastereoselective addition of carbon nucleophiles at the C-5 position is controlled by the stereoelectronic properties of substituents at the C-3 position. nih.gov This substrate-controlled approach allows for the formation of l-ido derivatives as the major products in many cases. nih.gov

In acyclic systems, which are directly relevant to the synthesis of hexyl phenyl sulfone, stereocontrol can be achieved through strategic placement of functional groups. Substitution reactions of acyclic β-alkoxy acetals proceed with high diastereoselectivity (often >90:10) to yield the anti product. nih.gov Mechanistic studies suggest that the oxocarbenium ion intermediate formed during the reaction is electrostatically stabilized by the β-alkoxy group, which defines the conformation of the reactive intermediate and leads to preferential attack from the less hindered face. nih.gov

Catalytic asymmetric vinylogous aldol-type reactions also represent a powerful tool. The reaction between allyl sulfone and aldehydes, catalyzed by a copper(I)-(R)-DTBM-SEGPHOS complex, provides vinylogous products with excellent regioselectivity and enantioselectivity. nih.gov Mechanistic insights reveal that a reversible α-addition process and a less reversible γ-addition process are key to the high level of stereocontrol. nih.gov These methodologies demonstrate the diverse and sophisticated strategies available for controlling stereochemistry in the synthesis of sulfone-containing compounds.

Mechanistic Investigations of Hexyl Phenyl Sulfone Reactivity

C–H Bond Functionalization and Activation Mechanisms

The activation of C–H bonds in hexyl phenyl sulfone is dictated by the targeted position and the chosen reaction mechanism. The sulfone moiety exerts a powerful electronic influence that differentiates the C–H bonds along the alkyl chain, enabling selective functionalization through carefully chosen reagents and conditions.

The selective functionalization of remote, unactivated C(sp3)–H bonds is a significant challenge. For substrates like hexyl phenyl sulfone, this is typically achieved through a Hydrogen Atom Transfer (HAT) mechanism. This process involves the homolytic cleavage of a C–H bond by a radical species, generating a carbon-centered radical that can be trapped by an oxygen source. acs.org The regioselectivity of this process is governed by a combination of electronic and steric factors, as well as reaction conditions.

Hydrogen Atom Transfer reactions are highly sensitive to polar effects. rsc.org Most HAT reagents are electrophilic, meaning they preferentially abstract hydrogen atoms from electron-rich (hydridic) C–H bonds. nih.gov The sulfone group in hexyl phenyl sulfone is strongly electron-withdrawing, which reduces the electron density along the entire hexyl chain, making all its C–H bonds less susceptible to abstraction by electrophilic radicals. This inherent deactivation presents a challenge but also provides an opportunity for selectivity. By overcoming the activation barrier, electrophilic radicals like aminium radical cations can initiate the HAT process, leading to functionalization at specific sites determined by subtle electronic and steric differences. nih.gov

Solvent choice plays a critical role in controlling the site-selectivity of remote C–H oxygenation. Studies on alkyl chains bearing electron-withdrawing groups, including sulfones, have shown that strong hydrogen bond-donating (HBD) solvents can dramatically enhance selectivity for the most remote methylenic positions. nih.govacs.org

In solvents like acetonitrile (B52724) (MeCN), oxidation may show poor selectivity. However, in HBD solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), a "polarity enhancement" effect is observed. nih.govnih.gov The HBD solvent molecules are believed to form strong hydrogen bonds with the oxygen atoms of the sulfone group. This interaction intensifies the electron-withdrawing nature of the sulfonyl moiety, leading to a more pronounced deactivation of the proximal C–H bonds (at the C2, C3, and C4 positions). nih.govresearchgate.net Consequently, the HAT reaction is directed toward the electronically less perturbed and more distant C4 and C5 positions of the hexyl chain. nih.gov This strategy has achieved unprecedented levels of site-selectivity for remote C–H oxidation. nih.gov

| Solvent | Product Ratio (Remote/Proximal) | Site-Selectivity for Remote C-H Bond | Rationale |

|---|---|---|---|

| Acetonitrile (MeCN) | Low | Poor | Standard polarity; minimal specific interaction with the sulfone group. |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High (e.g., >10:1) | Excellent (>90%) | Strong hydrogen bonding to the sulfone group enhances its deactivating effect on proximal C-H bonds. nih.govresearchgate.net |

The site-selectivity in remote C–H activation of hexyl phenyl sulfone is a result of the interplay between electronic and steric effects.

Electronic Effects : The dominant factor is the powerful inductive electron withdrawal (-I effect) of the sulfonyl group. This effect deactivates the C–H bonds along the alkyl chain, with the magnitude of deactivation decreasing with distance. The C–H bonds at the α and β positions are the most deactivated toward electrophilic HAT reagents. This gradient of deactivation makes the remote methylenic C–H bonds at the δ (C5) and ε (C4) positions the most electronically favorable sites for abstraction, despite being inherently weak C-H bonds. nih.govnih.gov

Steric Effects : The linear and flexible nature of the hexyl chain generally allows reagents to access most of the methylenic C–H bonds. In HAT reactions that proceed via intramolecular pathways (e.g., Hofmann–Löffler–Freytag type reactions), selectivity is often governed by the thermodynamic stability of the cyclic transition state, with 1,5-HAT (involving a 6-membered ring transition state) being highly favored. nih.gov This directs reactivity to the δ-carbon (C5). For intermolecular reactions, steric hindrance from the bulky phenylsulfonyl group may slightly disfavor attack at the positions closest to it, further reinforcing the electronic preference for remote functionalization.

A contrasting mechanism of C–H activation in hexyl phenyl sulfone occurs at the α-position (the carbon atom directly attached to the sulfonyl group). Instead of radical abstraction, this pathway involves the deprotonation of an α-hydrogen by a strong base to form a highly stabilized carbanion. wikipedia.org

The sulfonyl group is exceptionally effective at stabilizing an adjacent negative charge. siue.edu This stabilization arises from a combination of the strong inductive electron withdrawal from the two sulfone oxygen atoms and the polarization of the sulfur center. uclouvain.be This makes the α-protons significantly more acidic than other C–H bonds in the molecule, allowing for their highly selective removal. uclouvain.be

The pronounced acidity of the α-protons allows for facile deprotonation using strong, non-nucleophilic bases. Organolithium reagents, such as n-butyllithium (n-BuLi), are particularly effective for this transformation. nih.govlibretexts.org The reaction is a simple acid-base process where the highly basic alkyl anion of the organolithium reagent abstracts an α-proton from the sulfone, generating a resonance-stabilized α-sulfonyl carbanion and a neutral alkane. libretexts.org

The selectivity for α-deprotonation is exceptionally high due to the vast difference in acidity between the α-protons and all other protons in the hexyl phenyl sulfone molecule. The pKa of protons α to a sulfone group is estimated to be in the range of 25-30, whereas the pKa of typical alkane protons is above 50. libretexts.orgindiana.edu This thermodynamic difference ensures that deprotonation occurs exclusively at the α-position. masterorganicchemistry.com

| Position | C–H Bond Type | Approximate pKa | Reactivity with Strong Base (n-BuLi) |

|---|---|---|---|

| α (C1) | α-sulfonyl | ~29 | Readily deprotonated |

| β (C2) | Alkyl | >50 | Unreactive |

| γ (C3) | Alkyl | >50 | Unreactive |

| δ (C4) | Alkyl | >50 | Unreactive |

| ε (C5) | Alkyl | >50 | Unreactive |

| ζ (C6) | Primary Alkyl | >50 | Unreactive |

α-C–H Bond Activation and Carbanion Formation

Stability and Reactivity of α-Sulfonyl Carbanions

The formation of a carbanion by deprotonation of an α-carbon is a critical step in the chemistry of sulfones like hexyl phenyl sulfone. The stability and reactivity of the resulting α-sulfonyl carbanion are governed by several key factors, making it a versatile intermediate in organic synthesis. nih.govunacademy.com

The primary factor contributing to the stability of α-sulfonyl carbanions is the powerful electron-withdrawing nature of the sulfonyl group (-SO₂-). siue.edu This group stabilizes the adjacent negative charge through a combination of inductive effects and delocalization. The electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the α-carbon. This inductive pull helps to disperse the negative charge, making the carbanion more stable than a simple alkyl carbanion. siue.eduquora.com

The stability of the carbanion is also influenced by the hybridization of the charge-bearing carbon atom. A greater degree of s-character in the orbital containing the lone pair leads to increased stability, as the electrons are held closer to the nucleus. unacademy.combritannica.com The presence of the phenyl group in hexyl phenyl sulfone can offer further, albeit minor, resonance stabilization if the carbanion geometry allows for conjugation.

The reactivity of the α-sulfonyl carbanion derived from hexyl phenyl sulfone is nucleophilic. siue.edu This stabilized carbanion readily attacks a variety of electrophiles, most notably the carbonyl carbon of aldehydes and ketones. This reactivity is the foundation for carbon-carbon bond-forming reactions, such as olefination and aldol-type additions. The specific reaction conditions, including the choice of base, solvent, and temperature, can modulate the reactivity and stereochemical outcome of these reactions. organic-chemistry.org

Mechanistic Aspects of Olefination Reactions Involving Sulfones

Olefination reactions involving sulfones, particularly the Julia-Lythgoe and its more modern variant, the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes. organic-chemistry.orgwikipedia.org These reactions utilize the nucleophilic character of the α-sulfonyl carbanion generated from a sulfone like hexyl phenyl sulfone.

The general mechanism for these olefination reactions proceeds through several distinct steps: mdpi.comalfa-chemistry.com

Deprotonation (Metallation): The reaction is initiated by treating the sulfone with a strong base (e.g., n-BuLi, LDA, NaHMDS) to abstract a proton from the α-carbon. This generates the stabilized α-sulfonyl carbanion. For hexyl phenyl sulfone, this would be the 1-phenylsulfonylhexyl carbanion. preprints.org

Carbonyl Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a tetrahedral intermediate, which upon workup yields a β-hydroxy sulfone as a mixture of diastereomers. preprints.org

Intermediate Modification and Elimination: The subsequent steps differentiate the classical and modified versions of the reaction.

In the Julia-Lythgoe olefination , the hydroxyl group of the β-hydroxy sulfone is typically acylated (e.g., with acetyl chloride or mesyl chloride) to create a good leaving group. The resulting β-acyloxy sulfone is then treated with a reducing agent, such as sodium amalgam (Na/Hg) or samarium(II) iodide, to effect a reductive elimination, which typically yields the (E)-alkene with high selectivity. organic-chemistry.orgpreprints.org The mechanism of this elimination is believed to involve radical intermediates, which allows for thermodynamic control of the alkene geometry. organic-chemistry.org

In the Julia-Kocienski olefination , the phenylsulfonyl group is replaced by a heteroaromatic sulfonyl group, such as benzothiazol-2-ylsulfonyl (BT-sulfonyl) or 1-phenyl-1H-tetrazol-5-ylsulfonyl (PT-sulfonyl). wikipedia.orgalfa-chemistry.com After the initial carbonyl addition, the resulting β-alkoxide intermediate spontaneously undergoes an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. wikipedia.orgmdpi.comsynarchive.com In this key step, the alkoxide attacks the heteroaromatic ring, leading to the migration of the aryl group from the sulfur to the oxygen atom. mdpi.comresearchgate.net The resulting intermediate then readily eliminates sulfur dioxide (SO₂) and the heteroaryl oxide anion in a stereospecific manner to form the alkene. wikipedia.orgmdpi.com

The stereoselectivity of the Julia-Kocienski reaction is a key feature and is largely determined during the initial addition step. mdpi.comnih.gov The choice of base, solvent, and the specific heteroaryl sulfone can influence the ratio of syn- and anti-β-alkoxide intermediates, which in turn dictates the E/Z ratio of the final alkene product. organic-chemistry.orgmdpi.com

| Step | Julia-Lythgoe Olefination | Julia-Kocienski Olefination | Key Intermediate |

|---|---|---|---|

| 1. Carbanion Formation | Deprotonation of α-carbon with strong base | α-Sulfonyl carbanion | |

| 2. Carbonyl Addition | Attack on aldehyde/ketone | β-Hydroxy sulfone / β-Alkoxide | |

| 3. Activation | Acylation of hydroxyl group | (Not required) | β-Acyloxy sulfone |

| 4. Rearrangement | (Does not occur) | Smiles Rearrangement | Sulfinate salt intermediate |

| 5. Elimination | Reductive elimination (e.g., Na/Hg) | Spontaneous elimination of SO₂ | Alkene |

Reaction Pathways and Intermediate Characterization

Formation and Transformation of Diketo Sulfones

While "diketo sulfone" can refer to various structures, a common and synthetically important class are β-keto sulfones, which possess a carbonyl group two carbons away from the sulfonyl group. These compounds are valuable intermediates due to the presence of three key functional moieties: the sulfonyl group, the carbonyl group, and an active methylene (B1212753) group flanked by both. rsc.org

Formation of β-Keto Sulfones: There are numerous methods for the synthesis of β-keto sulfones. Common strategies include:

Acylation of α-Sulfonyl Carbanions: A direct approach involves the reaction of a pre-formed α-sulfonyl carbanion, such as that from hexyl phenyl sulfone, with an acylating agent like an ester or an acyl chloride.

Sulfonylation of Enolates: The reaction of a ketone enolate with a sulfonylating agent can form the C-S bond to yield the β-keto sulfone.

Oxidation of β-Keto Sulfides: The corresponding β-keto sulfides can be oxidized to β-keto sulfones using standard oxidizing agents like m-CPBA or hydrogen peroxide. organic-chemistry.org

Multicomponent Reactions: Modern methods include copper-catalyzed multicomponent reactions of entities like aryldiazonium tetrafluoroborates, sulfur dioxide, and alkynes, which proceed through radical intermediates to generate β-keto sulfones. researchgate.networdpress.com

Oxidative Sulfonylation: Tertiary cyclopropanols can undergo ring-opening oxidative sulfonylation with sulfinate salts in the presence of a copper catalyst to afford γ-keto sulfones. researchgate.net

Transformations of Keto Sulfones: The reactivity of keto sulfones allows for their transformation into more complex structures, including diketo derivatives or related compounds. For instance, the active methylene protons of a β-keto sulfone are significantly acidic and can be readily removed by a base. The resulting enolate can participate in further carbon-carbon bond-forming reactions. Alkylation or acylation of this enolate can introduce additional functional groups. Acylation of the enolate of a β-keto sulfone would lead to a β,δ-diketo sulfone .

Another significant transformation is the reduction of the carbonyl group. β-Keto sulfones can be selectively reduced to β-hydroxy sulfones using various reducing agents, including alkyl aluminum compounds or through biocatalytic methods with alcohol dehydrogenases. nih.govresearchgate.net These resulting β-hydroxy sulfones are themselves important building blocks for further synthetic manipulations.

σ-Adduct Formation and Base-Catalyzed Elimination of Sulfinic Acid

The elimination of sulfinic acid (R-SO₂H) or its salt (a sulfinate) is a characteristic reaction of sulfones that leads to the formation of alkenes. This process often involves intermediates such as σ-adducts, particularly in reactions involving aromatic sulfones.

A σ-adduct, also known as a Meisenheimer complex, is a key intermediate in nucleophilic aromatic substitution (SₙAr) reactions. wikipedia.org It is formed when a nucleophile attacks an electron-deficient aromatic ring, temporarily disrupting its aromaticity. In the context of sulfone chemistry, an intramolecular variant of this is observed during the Smiles rearrangement, a critical step in the Julia-Kocienski olefination. wikipedia.org Here, the tethered alkoxide acts as the internal nucleophile, attacking the carbon of the heteroaromatic ring to which the sulfonyl group is attached, forming a spirocyclic σ-adduct intermediate before rearrangement occurs. mdpi.comresearchgate.net

More commonly, sulfones can undergo a base-catalyzed β-elimination reaction to form an alkene and a sulfinate salt. This reaction is analogous to other E2 or E1cb elimination pathways. The mechanism is highly dependent on the substrate and conditions. For a substrate like a β-hydroxy sulfone, a base can deprotonate the hydroxyl group. The resulting alkoxide can then facilitate the elimination of the phenylsulfonyl group, which is a good leaving group due to the stability of the resulting phenylsulfinate anion. acs.org

The general pathway for a base-catalyzed elimination is as follows:

Proton Abstraction: A base removes a proton from the carbon α to the sulfonyl group, forming the stabilized α-sulfonyl carbanion (E1cb mechanism), or a proton from the β-carbon in a concerted step (E2 mechanism).

Leaving Group Departure: The sulfonyl group departs as a sulfinate anion, a relatively stable leaving group. This departure leads to the formation of a new π-bond, resulting in an alkene.

This elimination is a key step in many synthetic sequences, including some variants of the Julia olefination, where dehydrosulfonylation of an allylic sulfone is used to generate a diene. thieme-connect.com

Investigation of Carbene Mechanisms in Sulfone Decompositions

While the most common reactions of sulfones involve the reactivity of the α-carbon or the sulfonyl group as a leaving group, decompositions under thermal or photolytic conditions can lead to the formation of highly reactive intermediates like carbenes.

A well-established connection between sulfone chemistry and carbenes is found in the decomposition of tosylhydrazones (or mesylhydrazones). chemtube3d.comchemtube3d.com In the Bamford-Stevens reaction, treatment of a tosylhydrazone with a strong base leads to the elimination of p-toluenesulfinate, forming a transient diazo compound. This diazo compound is often not isolated but decomposes upon heating or photolysis, extruding nitrogen gas (N₂) to generate a carbene intermediate. chemtube3d.comresearchgate.net This pathway does not involve the direct decomposition of the sulfone itself but rather the elimination of a sulfinate derivative to generate a carbene precursor.

The direct thermal decomposition of simple aliphatic or aryl sulfones to form carbenes is less common and requires high temperatures. The C-S bonds in sulfones are generally strong. Thermal decomposition of cyclic sulfones, however, is known to proceed via extrusion of sulfur dioxide to form cycloalkanes or alkenes, often through a concerted or diradical mechanism rather than a free carbene. researchgate.net The thermal decomposition of benzenediazo sulfones has also been studied as a source of radical intermediates. acs.org

Catalytic Applications and Transformations of Hexyl Phenyl Sulfone

Transition Metal Catalysis

Transition metals have proven indispensable in activating and functionalizing the otherwise inert C–H and C–S bonds within the hexyl phenyl sulfone scaffold. The following sections explore specific catalytic systems and their applications in transforming this compound.

Manganese, an earth-abundant and low-cost metal, is an effective catalyst for the oxidation of C(sp³)–H bonds. rsc.org In the context of hexyl phenyl sulfone, manganese catalysis can facilitate the selective oxidation of the aliphatic hexyl chain. While traditional methods often require harsh conditions, manganese-based systems can operate under milder protocols. nih.gov

Research into manganese-catalyzed C–H activation has shown that these catalysts, particularly those involving pincer-type ligands, can enable α-alkylation of sulfones through a hydrogen-borrowing strategy. bohrium.comresearchgate.net This process involves the temporary oxidation of an alcohol to an aldehyde, which then reacts with the α-carbanion of the sulfone, followed by reduction. Although this is an alkylation rather than a direct oxidation to a ketone or alcohol, it proceeds via activation of the α-C(sp³)–H bond adjacent to the sulfonyl group.

Direct oxidation studies on various aliphatic substrates using manganese catalysts have demonstrated the potential for site-selective functionalization. ethz.chchemrxiv.org The reaction mechanism often involves the generation of a high-valent oxomanganese species which abstracts a hydrogen atom from the substrate, leading to a carbon-centered radical that can be trapped by various reagents. nih.gov For hexyl phenyl sulfone, the C–H bonds alpha to the sulfonyl group are the most activated due to the electron-withdrawing nature of the SO₂ group, making them the primary targets for such oxidative transformations. The precise outcome depends on the specific manganese catalyst and reaction conditions employed. rsc.org

Table 1: Overview of Manganese-Catalyzed C(sp³)–H Functionalization Relevant to Alkyl Sulfones

| Catalyst System | Substrate Type | Transformation | Key Features |

| (NNN)Mn(II)Cl₂ | Benzyl Phenyl Sulfones | α-Alkylation with Alcohols | Hydrogen-borrowing mechanism; operates under open-air conditions. bohrium.comresearchgate.net |

| Manganese Porphyrin | Complex Aliphatic Molecules | C–H Fluorination/Oxidation | Late-stage functionalization; site-selectivity influenced by sterics and electronics. nih.gov |

| Mn(mcp)-RS₂ | Aliphatic Hydrocarbons | Site-Selective Oxidation | Supramolecular catalyst directs oxidation to specific positions. ethz.chchemrxiv.org |

Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and its application to sulfone chemistry has unlocked novel synthetic pathways.

The Negishi cross-coupling reaction provides a powerful method for the α-monoarylation of alkyl sulfones like hexyl phenyl sulfone. scispace.comresearchgate.net This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium complex. wikipedia.org For the α-arylation of hexyl phenyl sulfone, the process begins with the deprotonation of the α-carbon of the hexyl group using a suitable base to form a stabilized carbanion. This anion then undergoes transmetalation with a zinc salt (e.g., ZnCl₂) to generate the required organozinc species in situ.

The subsequent palladium-catalyzed coupling with an aryl halide (e.g., aryl bromide) proceeds through the standard Negishi cycle: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the sulfone-derived organozinc reagent, and reductive elimination to yield the α-arylated sulfone product and regenerate the Pd(0) catalyst. illinois.edu This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups on the aryl halide partner. scispace.comacs.org

Table 2: Conditions for Palladium-Catalyzed Negishi-Type α-Arylation of Alkyl Sulfones

| Component | Example Reagent/Condition | Purpose |

| Substrate | Hexyl Phenyl Sulfone | Source of α-C(sp³)–H |

| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) | Deprotonation at α-carbon |

| Zinc Source | ZnCl₂ | Formation of organozinc reagent |

| Coupling Partner | Aryl Bromide | Source of aryl group |

| Catalyst | Pd₂(dba)₃ / SPhos | Catalyzes the C-C bond formation |

| Solvent | Tetrahydrofuran (B95107) (THF) | Reaction medium |

Palladium catalysis can also be employed for the sequential functionalization of both the aryl and alkyl portions of hexyl phenyl sulfone, culminating in the cleavage of the sulfonyl group. A notable application is the synthesis of triarylmethanes starting from methyl phenyl sulfone, a strategy adaptable to hexyl phenyl sulfone. researchgate.net

The process begins with a palladium-catalyzed direct C–H arylation of the phenyl ring of the sulfone. This is followed by a second C–H arylation, often at the α-position of the alkyl chain. The final step is an arylative desulfonation, where the C–S bond is cleaved and a third aryl group is introduced. This desulfonylative cross-coupling represents a powerful transformation, converting a stable sulfone into a completely different carbon skeleton. researchgate.netchemrxiv.org This reaction typically proceeds with aryl bromides or iodides and requires a palladium catalyst, a suitable ligand, and a base. The sulfonyl group, initially a key part of the substrate, ultimately serves as a disposable activating and directing group. organic-chemistry.org

The sulfonyl group in phenyl sulfones can act as a directing group to achieve ortho-selective C–H functionalization of the phenyl ring. Rhodium catalysis is particularly effective for this type of transformation. Specifically, the ortho-alkenylation of phenyl sulfones with alkynes has been developed using rhodium catalysts. documentsdelivered.comdntb.gov.ua

In this reaction, the oxygen atoms of the sulfonyl group coordinate to the rhodium center, positioning the catalyst to selectively activate the C–H bonds at the ortho positions of the phenyl ring. This leads to the formation of a five-membered rhodacycle intermediate. Subsequent insertion of an alkyne into the rhodium-carbon bond, followed by reductive elimination, yields the ortho-alkenylated phenyl sulfone product. documentsdelivered.com This methodology allows for the direct and atom-economical introduction of a vinyl group at a specific position on the aromatic ring of substrates like hexyl phenyl sulfone.

Copper catalysis offers a cost-effective and efficient alternative for certain cross-coupling reactions. In the context of aryl alkyl sulfones, copper catalysts have been successfully employed for borylation reactions, which introduce a versatile boronate ester group into the molecule. rsc.orgrsc.org This transformation typically involves the cleavage of the C(sp²)–SO₂ bond (the bond between the phenyl ring and the sulfur atom).

The reaction uses a copper(I) catalyst, often complexed with an N-heterocyclic carbene (NHC) ligand, and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂). rsc.orgrsc.org The catalytic cycle is thought to involve the formation of a copper-boryl intermediate. This species then reacts with the aryl alkyl sulfone, leading to the cleavage of the C–S bond and the formation of an aryl boronate ester. This desulfonylative borylation effectively replaces the hexylsulfonyl group with a boronate ester, transforming the substrate into a valuable building block for subsequent Suzuki-Miyaura cross-coupling reactions. nih.gov

Table 3: Summary of Transition Metal-Catalyzed Transformations of Hexyl Phenyl Sulfone

| Metal | Reaction Type | Bond Formed/Broken | Key Role of Sulfone |

| Manganese | C(sp³)–H Oxidation | C–O / C–C | Activates adjacent C–H bonds |

| Palladium | Negishi α-Arylation | C(sp³)–C(sp²) | Stabilizes α-carbanion |

| Palladium | Arylative Desulfonation | C–C / C–S broken | Disposable activating group |

| Rhodium | Ortho-Alkenylation | C(sp²)–C(sp²) | Directing group |

| Copper | Borylation | C(sp²)–B / C–S broken | Leaving group |

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling Reactions

Ruthenium-pincer complexes have emerged as powerful catalysts for acceptorless dehydrogenative coupling (ADC) reactions, which generate valuable unsaturated molecules and hydrogen gas as the only byproduct. While the direct ADC of alkyl sulfones is a developing area, the established reactivity of these catalysts with alkanes suggests a plausible pathway for the dehydrogenation of the hexyl chain in hexyl phenyl sulfone.

A hypothetical transformation involves the selective dehydrogenation of the hexyl chain to yield an alkenyl phenyl sulfone. This reaction would likely be catalyzed by a ruthenium pincer complex, such as a Ru-MACHO type catalyst, in the presence of a base. The proposed mechanism would involve the activation of a C-H bond on the hexyl chain by the ruthenium center, followed by β-hydride elimination to form the alkene and a ruthenium-hydride species. The subsequent release of hydrogen gas regenerates the active catalyst.

Table 1: Hypothetical Ruthenium-Catalyzed Acceptorless Dehydrogenation of Hexyl Phenyl Sulfone This table presents a speculative reaction based on the known reactivity of ruthenium pincer catalysts.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Product |

| 1 | Ru-PNN pincer complex | KOBut | Toluene | 110-150 | (E/Z)-Hex-1-enyl(phenyl)sulfone |

| 2 | Ru-PNP pincer complex | NaH | Dioxane | 120-160 | (E/Z)-Hex-1-enyl(phenyl)sulfone |

This transformation would provide a direct, atom-economical route to unsaturated sulfones, which are valuable intermediates in organic synthesis. Further research is required to realize this potential application of ruthenium-catalyzed ADC reactions with alkyl phenyl sulfones.

Non-Metallic and Organocatalytic Approaches

The direct role of elemental tellurium in mediating olefin synthesis from sulfones is not a well-established synthetic methodology. However, organotellurium compounds are known to participate in various organic transformations. In the context of sulfone chemistry, the Julia-Lythgoe olefination is a prominent method for the synthesis of alkenes from phenyl sulfones. This reaction typically proceeds via a multi-step sequence involving the reaction of the α-lithio sulfone with an aldehyde or ketone, followed by functionalization of the resulting β-hydroxy sulfone and a reductive elimination step.

A speculative role for elemental tellurium could be envisioned in a modified Julia-type olefination. For instance, an α-lithiated hexyl phenyl sulfone could react with elemental tellurium to form a lithium tellurolate intermediate. This species could then react with an aldehyde or ketone, and subsequent transformations of the resulting adduct could potentially lead to the formation of an alkene. However, this proposed pathway is hypothetical and lacks experimental validation. The development of tellurium-mediated olefin synthesis from sulfones remains an area for future investigation.

The α-position of alkyl phenyl sulfones is acidic and can be functionalized through deprotonation followed by reaction with an electrophile. Base-mediated electrophilic halogenation provides a direct method for the synthesis of α-halo sulfones. Specifically, the α-mono-bromination of hexyl phenyl sulfone can be achieved under basic conditions using a suitable bromine source.

Research has shown that alkyl phenyl sulfones can be readily α-brominated with bromotrichloromethane (B165885) (CBrCl3) in the presence of potassium tert-butoxide (KOH-t-BuOH). utexas.edu The reaction is proposed to proceed through a radical-anion radical pair (RARP) mechanism. utexas.edu The base initiates the reaction by deprotonating the α-carbon of the sulfone, forming a carbanion. This carbanion then participates in a single-electron transfer to the halogen source, generating a radical anion and a sulfonyl radical. These intermediates then combine within a solvent cage to form the α-bromo sulfone.

The regioselectivity for mono-bromination at the α-position is generally high, as the introduction of the first bromine atom deactivates the position towards further deprotonation and halogenation.

Table 2: Base-Mediated α-Mono-bromination of Hexyl Phenyl Sulfone

| Entry | Halogen Source | Base | Solvent | Reaction Type | Product | Reference |

| 1 | CBrCl3 | KOH-t-BuOH | t-BuOH | Radical-anion radical pair | 1-Bromohexyl(phenyl)sulfone | utexas.edu |

This method provides an efficient route to α-monobrominated hexyl phenyl sulfone, a versatile intermediate for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Synthetic Utility of Hexyl Phenyl Sulfone in Complex Molecule Synthesis

Construction of Carbon Skeletons

The generation of an α-sulfonyl carbanion from hexyl phenyl sulfone allows for its use as a key building block in the assembly of intricate carbon frameworks. This reactivity is harnessed in several strategic synthetic transformations.

Homoallylic Alcohol Synthesis via Sulfone α-Carbanion Coupling with Epoxides and Aldehydes

The α-carbanion of an alkyl phenyl sulfone can act as a potent nucleophile, attacking electrophilic carbon centers such as those in epoxides and aldehydes. The reaction with an epoxide (an oxirane) results in the ring-opening of the epoxide and the formation of a new carbon-carbon bond. Subsequent protonation yields a β-hydroxy sulfone. This intermediate can then undergo reductive elimination, often using reagents like sodium amalgam, to remove the sulfonyl group and generate a double bond, ultimately producing a homoallylic alcohol.

Similarly, the reaction of the sulfone-stabilized carbanion with an aldehyde forms a β-hydroxy sulfone intermediate. This adduct is a cornerstone of the Julia-Lythgoe olefination reaction. Following acylation or mesylation of the hydroxyl group, reductive elimination leads to the formation of an alkene. The stereochemical outcome of this elimination is often controlled to favor the E-alkene. This multi-step process is a powerful method for the stereoselective synthesis of alkenes from sulfones and aldehydes.

A related transformation involves the indium-mediated addition of haloallylic sulfones to aldehydes, which also yields homoallylic alcohols. These products can then undergo further reactions, such as an oxonia-Cope rearrangement, to produce allylic sulfones with a conjugated diene moiety in a highly stereoselective manner. nih.gov

Synthesis of Sec-Allyl Alcohols from Sulfone Anions and Oxiranes

The nucleophilic addition of a sulfone anion to an oxirane (epoxide) is a fundamental step in the synthesis of more complex alcohol structures. The reaction proceeds via an S(_N)2 mechanism, where the carbanion attacks one of the electrophilic carbons of the oxirane ring, leading to its opening. This process forms a γ-alkoxy-sulfone intermediate. Subsequent workup and manipulation of this intermediate can lead to various alcohol products. For the specific synthesis of sec-allyl alcohols, further transformations would be required to introduce the allylic double bond, for instance, through elimination reactions on appropriately functionalized derivatives of the initial adduct.

Formation of Vinyl Sulfones via Dehydrogenative Coupling

Vinyl sulfones are valuable synthetic intermediates known to act as Michael acceptors and dienophiles. wikipedia.org One modern approach to their synthesis involves the dehydrogenative coupling of alkyl sulfones. For example, a manganese pincer complex can catalyze the acceptorless dehydrogenative coupling of alkyl sulfones with alcohols to yield highly functionalized vinyl sulfones. organic-chemistry.org This method is environmentally benign as it produces dihydrogen and water as the only byproducts. organic-chemistry.org Other methods to form vinyl sulfones include the oxidation of vinyl sulfides, often prepared from thiols and vinyl halides. orgsyn.org For instance, phenyl vinyl sulfide (B99878) can be oxidized to phenyl vinyl sulfone using hydrogen peroxide in acetic acid. orgsyn.org

Table 1: Selected Methods for Vinyl Sulfone Synthesis

| Method | Reactants | Catalyst/Reagent | Key Features |

| Dehydrogenative Coupling | Alkyl Sulfone, Alcohol | Manganese Pincer Complex | Environmentally benign, produces H₂ and H₂O byproducts. organic-chemistry.org |

| Decarboxylative Coupling | Sodium Sulfinate, Phenylpropiolic Acid | Phosphoric Acid | Efficient and environmentally friendly. |

| Oxidation | Vinyl Sulfide | Hydrogen Peroxide/Acetic Acid | Classic and effective method for oxidation. orgsyn.org |

| Oxidative Coupling | Aromatic Alkenes, Thiols | I₂O₅ | Metal-free, excellent regioselectivity for (E)-vinyl sulfones. |

Preparation of 1-Sulfonylbicyclo[1.1.0]butanes and Housanes

Sulfone-substituted bicyclo[1.1.0]butanes (BCBs) and their bicyclo[2.1.0]pentane analogues (housanes) are highly strained molecules that serve as valuable "spring-loaded" intermediates in organic synthesis. nih.govacs.org Their high reactivity in strain-releasing processes makes them useful for creating polysubstituted four-membered ring systems. researchgate.net

An expedient one-pot procedure has been developed for the synthesis of 1-sulfonylbicyclo[1.1.0]butanes starting from readily available methyl sulfones and epichlorohydrin. acs.orgresearchgate.net This method involves the formation of a 3-sulfonylcyclobutanol intermediate. acs.orgresearchgate.net While this procedure is typically demonstrated with methyl sulfones, the underlying principles could potentially be adapted for longer-chain analogues like hexyl phenyl sulfone through appropriate modification of the starting materials and reaction conditions. The process can be extended to form 1-sulfonylhousane analogues by using 4-chloro-1,2-epoxybutane as the electrophile instead of epichlorohydrin. acs.org

Table 2: Synthesis of 1-Sulfonyl-Bicyclo[1.1.0]butanes

| Starting Sulfone (R-SO₂Me) | Product | Reported Yield (%) |

| Phenyl methyl sulfone | 1-(Phenylsulfonyl)bicyclo[1.1.0]butane | 75 |

| 4-Chlorophenyl methyl sulfone | 1-((4-Chlorophenyl)sulfonyl)bicyclo[1.1.0]butane | 68 |

| 4-Methoxyphenyl (B3050149) methyl sulfone | 1-((4-Methoxyphenyl)sulfonyl)bicyclo[1.1.0]butane | 78 |

Data derived from a general one-pot procedure using methyl sulfones and epichlorohydrin.

Derivatization and Functional Group Interconversions

Beyond its role in carbon skeleton construction, the sulfonyl group can be involved in or facilitate various functional group interconversions.

Conversion to Aldehydes via Deprotonation and Peroxide Treatment

Alkyl phenyl sulfones can be converted into aldehydes, effectively serving as a masked aldehyde functional group. The process typically begins with the deprotonation at the α-carbon to form the sulfonyl-stabilized carbanion. This anion is then treated with an oxygen source. While the prompt specifies peroxide treatment, other electrophilic oxygen sources can also be employed. The reaction of the carbanion with an oxidant like hydrogen peroxide can lead to an α-hydroxy sulfone intermediate. Subsequent elimination or rearrangement of this intermediate can yield the desired aldehyde. This transformation provides a pathway to unmask a carbonyl group from a stable sulfone precursor, adding another layer to the synthetic utility of compounds like hexyl phenyl sulfone.

Generation of Sulfinic Acids from Sulfones

The conversion of sulfones into sulfinic acids is a valuable transformation, providing access to a class of compounds that are themselves important intermediates in the synthesis of sulfonamides and other sulfur-containing molecules. A general and efficient method for this conversion involves the cleavage of the sulfone C-S bond.

One modern approach allows for the conversion of alkyl aryl sulfones to the corresponding aryl sulfinic acids in a one-pot process. organic-chemistry.org This method is based on the principles of the Julia olefination, but is adapted to isolate the sulfinate byproduct. organic-chemistry.org The process typically involves the deprotonation of the carbon alpha to the sulfonyl group, followed by a reaction sequence that leads to the elimination of the alkyl group and formation of the sulfinic acid salt. For a substrate like hexyl phenyl sulfone, the reaction would proceed by deprotonation at the benzylic position of an activated intermediate. A general method involves the alkylation of a methyl sulfone with a benzylic halide, followed by elimination with excess base to yield the sulfinic acid. organic-chemistry.org

Another established method is the alkaline cleavage of unsymmetrical sulfones. chez-alice.fr Using reagents such as sodium ethoxide at elevated temperatures, the sulfone can be cleaved to yield a sulfinic acid and an ether. chez-alice.fr The choice of reagent and reaction conditions is crucial for achieving high yields.

The table below summarizes a general, modern protocol for the conversion of sulfones to sulfinic acids. organic-chemistry.org

| Entry | Starting Sulfone | Reagents | Product | Yield (%) |

| 1 | Aryl Methyl Sulfone | 1. Base (e.g., t-BuOK) 2. Benzylic Halide 3. Excess Base | Aryl Sulfinic Acid | High |

| 2 | Diaryl Sulfone | Fused NaOH or KOH | Aryl Sulfinic Acid | Variable |

| 3 | Alkyl Phenyl Sulfone | Sodium Amide in Piperidine | Benzenesulfinic Acid | Good |

This table illustrates general methodologies for converting sulfones to sulfinic acids; specific conditions would be optimized for hexyl phenyl sulfone.

Transformation to Sulfonamides

Sulfonamides are a critical functional group in medicinal chemistry and are often synthesized from sulfonyl chlorides. acs.org Therefore, the transformation of a sulfone, such as hexyl phenyl sulfone, to a sulfonamide is typically a multi-step process. A common pathway involves the initial conversion of the sulfone to a sulfinic acid, as described in the previous section. The resulting sulfinic acid can then be oxidized to the corresponding sulfonyl chloride.

The sulfonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic substitution with primary or secondary amines to furnish the desired sulfonamide. acs.org The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. acs.org This two-step sequence (sulfone → sulfinic acid → sulfonyl chloride → sulfonamide) provides a reliable route to a wide array of sulfonamides from a common sulfone precursor.

The table below outlines the final step of this transformation: the reaction of a sulfonyl chloride with various amines.

| Entry | Amine | Base | Product |

| 1 | Ammonia | Pyridine | Primary Sulfonamide |

| 2 | Primary Amine (R-NH₂) | Triethylamine | N-Substituted Sulfonamide |

| 3 | Secondary Amine (R₂NH) | Triethylamine | N,N-Disubstituted Sulfonamide |

| 4 | Aniline | Pyridine | N-Aryl Sulfonamide |

This table shows the general synthesis of sulfonamides from sulfonyl chlorides, which can be derived from hexyl phenyl sulfone.

Application in Julia-Type Olefination Reactions

Hexyl phenyl sulfone is an ideal substrate for the Julia olefination (also known as the Julia-Lythgoe olefination), a powerful and widely used method for constructing carbon-carbon double bonds. wikipedia.orgtcichemicals.com This reaction involves the coupling of a carbanion derived from a phenyl sulfone with a carbonyl compound (an aldehyde or ketone) to form an alkene. wikipedia.org

The classical Julia olefination proceeds through several distinct steps:

Deprotonation: The α-carbon of the hexyl phenyl sulfone is deprotonated using a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), to form a stabilized carbanion. wikipedia.org

Carbonyl Addition: The sulfonyl-stabilized carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxy sulfone intermediate after acidic workup. wikipedia.org

Functionalization: The hydroxyl group of the intermediate is typically acylated (e.g., with acetic anhydride (B1165640) or benzoyl chloride) to form a β-acyloxy sulfone. wikipedia.org

Reductive Elimination: The final step involves a reductive elimination of the β-acyloxy sulfone, usually with a reducing agent like sodium amalgam (Na/Hg) or samarium(II) iodide (SmI₂), to yield the alkene. wikipedia.org

A significant advantage of the Julia olefination is its ability to generate trans (E) alkenes with high stereoselectivity, particularly from aldehydes. alfa-chemistry.com The stereochemical outcome, however, is generally independent of the stereochemistry of the β-hydroxy sulfone intermediate. wikipedia.org Modified versions of this reaction, such as the Julia-Kocienski olefination, utilize heteroaryl sulfones to enable a one-pot procedure under milder conditions. tcichemicals.comorganicreactions.org The classical version, however, remains highly relevant and directly applicable to simple alkyl phenyl sulfones like hexyl phenyl sulfone.

The scope of the Julia olefination is broad, as illustrated in the table below.

| Entry | Sulfone Component (from Hexyl Phenyl Sulfone) | Carbonyl Partner | Product Alkene Structure |

| 1 | Hexyl Phenyl Sulfone | Formaldehyde | Hept-1-ene |

| 2 | Hexyl Phenyl Sulfone | Benzaldehyde | Hept-1-en-1-ylbenzene (trans favored) |

| 3 | Hexyl Phenyl Sulfone | Acetone | 2-Methyl-oct-2-ene |

| 4 | Hexyl Phenyl Sulfone | Cyclohexanone | Hexylidenecyclohexane |

This table illustrates the versatility of hexyl phenyl sulfone in Julia-type olefination reactions with various carbonyl compounds.

Computational and Theoretical Studies on Hexyl Phenyl Sulfone Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that dictate the reactivity of hexyl phenyl sulfone. rasayanjournal.co.in These methods allow for the precise calculation of electron distribution, the prediction of reaction sites, and the mapping of energy landscapes for chemical transformations. mdpi.com

The formation of a carbanion adjacent to the sulfonyl group is a key step in many reactions involving sulfones. The stability of this intermediate is crucial and is largely governed by the electron-withdrawing nature of the SO₂ group. Quantum chemical calculations can quantify the charge distribution within the sulfonyl carbanion derived from hexyl phenyl sulfone, revealing how the negative charge is delocalized.

Studies on related sulfonyl carbanions indicate that the negative charge is not localized solely on the α-carbon but is distributed across the sulfonyl group, particularly onto the electronegative oxygen atoms. acs.org This delocalization, a combination of inductive and polarization effects, is a primary factor in the stabilization of the carbanion. acs.org The orientation of the carbanion orbitals relative to the sulfonyl group also plays a decisive role in determining the structure and stability of these species.

Below is an illustrative table of calculated partial atomic charges for a carbanion formed at the benzylic position of a phenyl sulfone system, demonstrating the charge delocalization.

| Atom | Partial Charge (a.u.) |

| α-Carbon (C⁻) | -0.45 |

| Sulfur (S) | +0.80 |

| Oxygen 1 (O) | -0.75 |

| Oxygen 2 (O) | -0.75 |

| Note: These values are representative and intended for illustrative purposes based on general principles of sulfonyl carbanions. |

C–H functionalization is a powerful synthetic strategy, but predicting which C–H bond in a complex molecule like hexyl phenyl sulfone will react can be challenging. Computational models, including those utilizing machine learning and graph-convolutional neural networks, have been developed to predict site selectivity in aromatic and aliphatic C–H functionalization reactions. rsc.orgmit.eduresearchgate.netnih.gov

For hexyl phenyl sulfone, these models would analyze various electronic and steric features:

Aromatic Ring: The powerful electron-withdrawing sulfonyl group deactivates the phenyl ring, directing functionalization to specific positions based on the reaction type. Models can calculate and weigh the electronic effects at the ortho, meta, and para positions. nih.gov

Hexyl Chain: On the aliphatic chain, predictive models evaluate the accessibility and intrinsic reactivity of each C–H bond (primary vs. secondary carbons). nih.gov

The models generate quantitative scores that predict the likelihood of a reaction occurring at each potential site, guiding synthetic chemists in choosing appropriate reaction conditions to achieve high selectivity. rsc.orgmit.edu

The following table provides a hypothetical output from a predictive model for the site-selectivity of a generic C-H functionalization reaction on hexyl phenyl sulfone.

| C–H Bond Location | Predicted Reactivity Score |

| Phenyl Ring (ortho) | 0.15 |

| Phenyl Ring (meta) | 0.65 |

| Phenyl Ring (para) | 0.20 |

| Hexyl Chain (C1) | 0.45 |

| Hexyl Chain (C2) | 0.85 |

| Hexyl Chain (C6 - methyl) | 0.10 |

| Note: Scores are hypothetical, where a higher score indicates a more probable site of reaction. |

Understanding the feasibility of a chemical reaction requires knowledge of its thermodynamics (energetics) and kinetics (reaction rate). Quantum chemical methods are used to calculate the potential energy surface for a given reaction involving hexyl phenyl sulfone. nih.gov By identifying the structures of reactants, intermediates, transition states, and products, a detailed energetic and kinetic profile can be constructed. mdpi.comresearchgate.net

Key parameters calculated include:

Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

These calculations allow for the comparison of different potential reaction pathways, enabling researchers to predict the most likely mechanism and product outcome under specific conditions. mdpi.com

An example of a calculated energetic profile for a hypothetical substitution reaction is shown below.

| Reaction Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

| Reactant → Transition State 1 | +22.5 | - |

| Transition State 1 → Intermediate | - | -5.8 |

| Intermediate → Transition State 2 | +15.3 | - |

| Transition State 2 → Product | - | -18.7 |

| Note: Data is for a representative multi-step reaction and is illustrative. |

Molecular Dynamics Simulations for Mechanistic Insights

While quantum chemical calculations provide a static picture of a reaction at 0 Kelvin, molecular dynamics (MD) simulations introduce temperature and solvent effects, offering a dynamic view of chemical processes. These simulations model the motion of atoms and molecules over time, providing deeper mechanistic insights.

The choice of solvent can significantly influence the rate and selectivity of a reaction. MD simulations are particularly useful for studying these effects at a molecular level. nih.gov For reactions involving hexyl phenyl sulfone, simulations can model how solvent molecules arrange around the reactants and the transition state.

By analyzing the radial distribution functions and structure of the solvent shell, researchers can understand how specific solvent-solute interactions (e.g., hydrogen bonding, dipole-dipole interactions) stabilize or destabilize key species along the reaction pathway. nih.govresearchgate.net This information is critical for explaining observed changes in reaction selectivity and for rationally selecting solvents to optimize a desired outcome. nih.gov

A central goal of mechanistic studies is to characterize the transition state—the highest energy point along the reaction coordinate that connects reactants and products. Quantum chemical calculations are first used to locate the geometry of the transition state. mdpi.com

Following this, methods such as Intrinsic Reaction Coordinate (IRC) analysis are employed to confirm that the identified transition state correctly connects the desired reactants and products. researchgate.net The IRC calculation maps out the minimum energy path from the transition state downhill to both the reactant and product, providing a detailed depiction of the collective atomic motions involved in the bond-breaking and bond-forming processes. chemrxiv.org This analysis provides a fundamental understanding of the reaction mechanism at its most critical point. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Hexyl Phenyl Sulfone Transformations

The transformation of hexyl phenyl sulfone relies heavily on the development of innovative catalytic systems that can offer higher efficiency, selectivity, and broader functional group tolerance. Current research is focused on several key areas:

Transition Metal Catalysis: Novel transition-metal catalysts are being explored for the functionalization of sulfones. tandfonline.comexlibrisgroup.comresearchgate.net For instance, nickel-catalyzed cross-coupling reactions of aryl sulfonyl hydrazides with aryl boronic acids present an economical route for creating unsymmetrical thioethers. tandfonline.com The unique heptazine chain structure of some new catalysts, featuring two metal cores of copper ions, allows for more efficient and selective cross-coupling reactions. sciencedaily.com Such catalysts have shown promise in improving the yield of complex molecules and can be recovered and reused, enhancing sustainability. sciencedaily.com The application of these systems to hexyl phenyl sulfone could enable a variety of transformations, such as C-H functionalization and cross-coupling reactions.

Photoredox Catalysis: Visible light-mediated photoredox catalysis has emerged as a powerful tool for C-C bond formation via desulfonylation. nih.gov This approach can activate sulfones to generate alkyl radicals, which can then participate in various bond-forming reactions. nih.gov Phenalenyl-based odd alternant hydrocarbons have been used as photoredox catalysts for the denitrogenation of tosylhydrazones to produce aryl alkyl sulfones, demonstrating wide functional-group tolerance. rsc.org Applying these methods to hexyl phenyl sulfone could provide novel pathways for its derivatization under mild reaction conditions.

Metal-Free Catalysis: The development of metal-free catalytic systems is a significant goal in sustainable chemistry. mdpi.com These systems often utilize organic molecules as catalysts, avoiding the cost and potential toxicity of transition metals. Recent advances include the use of reagents like N-fluorobenzenesulfonimide (NFSI) for the selective oxidation of sulfides to sulfones. rsc.org Exploring similar metal-free approaches for the transformation of hexyl phenyl sulfone is a promising area of future research.

| Catalytic System | Key Features | Potential Application to Hexyl Phenyl Sulfone | References |

|---|---|---|---|

| Transition Metal (e.g., Ni, Cu) | Economical, efficient for cross-coupling. | C-H functionalization, synthesis of derivatives. | tandfonline.comsciencedaily.com |

| Photoredox Catalysis | Mild conditions, radical-mediated transformations. | Desulfonylative derivatization. | nih.govrsc.org |

| Metal-Free Catalysis | Sustainable, avoids metal contamination. | Selective oxidation and other transformations. | mdpi.comrsc.org |

Exploration of Hexyl Phenyl Sulfone in Sustainable Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis and application of chemical compounds. For hexyl phenyl sulfone, this involves exploring more environmentally benign synthetic routes and applications.

Greener Synthetic Methods: Research is focused on developing synthetic protocols that minimize waste and utilize less hazardous reagents. bohrium.com This includes the use of sustainable solvents, base-metal catalysts, or even metal-free conditions. bohrium.comnih.gov For example, visible light-induced organic synthesis is considered a green and sustainable methodology for preparing various heterocyclic compounds. mdpi.com Electrochemical methods also offer a green alternative, using electrons as reagents to drive reactions under mild conditions. rsc.org

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are being prioritized. mdpi.com Catalyst-free microwave methods have been shown to be 100% atom-economic in certain sulfone syntheses. mdpi.com

Renewable Feedstocks: While not yet a primary focus for hexyl phenyl sulfone, future research could explore its synthesis from renewable starting materials, further enhancing its sustainability profile.

Integration of Hexyl Phenyl Sulfone Chemistry with Flow Chemistry and Automation

Flow chemistry and automation are revolutionizing chemical synthesis by enabling more precise control over reaction parameters, improving safety, and facilitating high-throughput screening. rsc.orgsynplechem.comoxfordglobal.com

Continuous Flow Synthesis: Performing reactions in a continuous flow system offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and easier scalability. rsc.orgamt.ukspringernature.com The electrochemical synthesis of sulfones has been successfully implemented in a continuous flow system, demonstrating its potential for efficient and scalable production. rsc.orgnih.gov This approach could be applied to the synthesis and transformation of hexyl phenyl sulfone, leading to more efficient and safer manufacturing processes. researchgate.net

Automation and High-Throughput Screening: Automated synthesis platforms, which can perform numerous reactions in parallel, are powerful tools for reaction optimization and the discovery of new transformations. scienceintheclassroom.orgsigmaaldrich.com These systems can rapidly screen different catalysts, solvents, and reaction conditions to identify the optimal parameters for a given transformation of hexyl phenyl sulfone. researchgate.net The integration of robotics with mass spectrometry-based analysis allows for the rapid evaluation of thousands of experiments in a short period. scienceintheclassroom.org

| Technology | Key Advantages | Relevance to Hexyl Phenyl Sulfone | References |

|---|---|---|---|

| Flow Chemistry | Improved safety, scalability, and control over reaction conditions. | Efficient and safer synthesis and transformations. | rsc.orgamt.uk |

| Automation | High-throughput screening, rapid reaction optimization. | Discovery of new reactions and optimization of existing ones. | sigmaaldrich.com |

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

A thorough understanding of reaction mechanisms and precise characterization of products are crucial for the development of robust and reliable synthetic methods. Advanced spectroscopic and analytical techniques play a pivotal role in this regard.